1-[3-(1,1-difluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride
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Overview
Description
1-[3-(1,1-difluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1,1-difluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride typically involves the difluoromethylation of a pyrazole precursor. One common method involves the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents under specific conditions to introduce the difluoroethyl group . The reaction conditions often include the use of metal-based catalysts and specific solvents to facilitate the difluoromethylation process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1,1-difluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield difluoroethyl-pyrazole derivatives, while substitution reactions can introduce new functional groups into the pyrazole ring.
Scientific Research Applications
1-[3-(1,1-difluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(1,1-difluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole: This compound shares a similar pyrazole core with a difluoromethyl group.
1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one: A precursor in the synthesis of the target compound, featuring a bromo group instead of the difluoroethyl group.
Uniqueness
1-[3-(1,1-difluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride is unique due to the presence of both the difluoroethyl and methanamine groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2648965-81-3 |
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Molecular Formula |
C6H10ClF2N3 |
Molecular Weight |
197.6 |
Purity |
95 |
Origin of Product |
United States |
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